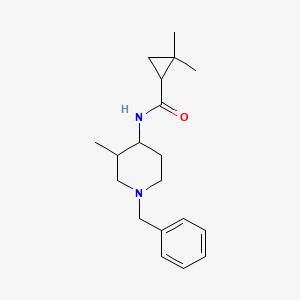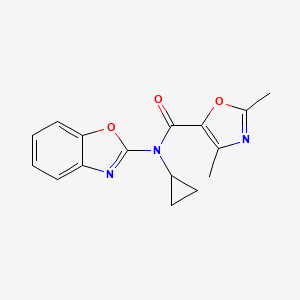
N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide, also known as BTCP, is a synthetic compound that belongs to the family of piperidine derivatives. BTCP was first synthesized in the 1970s and since then, it has been extensively studied for its potential applications in the field of neuroscience.
Mecanismo De Acción
N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide acts by inhibiting the reuptake of dopamine in the brain. It binds to the dopamine transporter (DAT) protein, which is responsible for removing dopamine from the synaptic cleft. By inhibiting DAT, N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide increases the levels of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors. This increased activation of dopamine receptors is thought to be responsible for the therapeutic effects of N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide in neurological disorders.
Biochemical and Physiological Effects:
N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide has been shown to have a range of biochemical and physiological effects in the brain. It increases the levels of dopamine in the nucleus accumbens, a brain region that is involved in reward-motivated behavior. It also increases the levels of dopamine in the prefrontal cortex, a brain region that is involved in executive function and decision-making. In addition, N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide has been shown to increase the levels of norepinephrine and serotonin in the brain, which are neurotransmitters that play a role in mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide has several advantages for lab experiments. It is a potent dopamine reuptake inhibitor, which means that it can be used to study the role of dopamine in various neurological disorders. It is also a highly selective inhibitor of DAT, which means that it does not affect other neurotransmitter transporters. However, N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide has some limitations for lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds in the brain. In addition, N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide has been shown to have some toxic effects in animal studies, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide. One area of research is to study its potential applications in the treatment of neurological disorders such as Parkinson's disease, ADHD, and drug addiction. Another area of research is to study its mechanism of action in more detail, including its effects on other neurotransmitter systems. Additionally, there is a need for further studies to determine the safety and efficacy of N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide in humans, as well as its potential side effects. Finally, there is a need for the development of new compounds that are more selective and have fewer side effects than N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide.
Métodos De Síntesis
N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide can be synthesized using a multi-step procedure that involves the reaction of 1-benzyl-4-chloropiperidine with 2,2-dimethylcyclopropanecarboxylic acid in the presence of a base such as sodium hydride. The resulting intermediate is then treated with N-methylmorpholine and acetic anhydride to obtain the final product, N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide. This synthesis method has been optimized over the years to improve the yield and purity of N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide.
Aplicaciones Científicas De Investigación
N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide has been extensively studied for its potential applications in the field of neuroscience. It is a potent dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in reward-motivated behavior, learning, and memory. Therefore, N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide has been studied as a potential treatment for various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Propiedades
IUPAC Name |
N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-14-12-21(13-15-7-5-4-6-8-15)10-9-17(14)20-18(22)16-11-19(16,2)3/h4-8,14,16-17H,9-13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRECMTDFPABTOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1NC(=O)C2CC2(C)C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide](/img/structure/B7438171.png)
![4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid](/img/structure/B7438177.png)
![4,4,5,5-tetramethyl-2-[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,3,2-dioxaborolane](/img/structure/B7438180.png)
![1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7438189.png)
![2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hcl](/img/structure/B7438191.png)
![4-[[4-(Hydroxymethyl)oxan-4-yl]amino]-6-methylpyridine-3-carboxylic acid;hydrochloride](/img/structure/B7438196.png)

![1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B7438207.png)
![N-(2-hydroxyethyl)-N-methyl-2-[(spiro[3.3]heptan-3-ylamino)methyl]benzenesulfonamide](/img/structure/B7438219.png)

![3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7438235.png)